4-(3-Methoxyphenoxy)-2,1,3-benzoxadiazol-7-amine
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Overview
Description
4-(3-Methoxyphenoxy)-2,1,3-benzoxadiazol-7-amine is an organic compound that belongs to the class of benzoxadiazoles. This compound is characterized by the presence of a benzoxadiazole ring substituted with a methoxyphenoxy group and an amine group. Benzoxadiazoles are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxyphenoxy)-2,1,3-benzoxadiazol-7-amine typically involves the following steps:
Formation of the Benzoxadiazole Ring: The benzoxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as o-nitroaniline derivatives, under acidic or basic conditions.
Introduction of the Methoxyphenoxy Group: The methoxyphenoxy group can be introduced via nucleophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxyphenoxy)-2,1,3-benzoxadiazol-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amines or other functional groups.
Substitution: Nucleophilic and electrophilic aromatic substitution reactions are common for modifying the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
4-(3-Methoxyphenoxy)-2,1,3-benzoxadiazol-7-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 4-(3-Methoxyphenoxy)-2,1,3-benzoxadiazol-7-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Methoxyphenoxy)-2,1,3-benzoxadiazol-7-amine
- 4-(3-Hydroxyphenoxy)-2,1,3-benzoxadiazol-7-amine
- 4-(3-Methoxyphenoxy)phthalocyanine
Uniqueness
4-(3-Methoxyphenoxy)-2,1,3-benzoxadiazol-7-amine is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
4-(3-methoxyphenoxy)-2,1,3-benzoxadiazol-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c1-17-8-3-2-4-9(7-8)18-11-6-5-10(14)12-13(11)16-19-15-12/h2-7H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUILCIVGVGNPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=CC=C(C3=NON=C23)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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